Ethyl 3,6-dimethylpicolinate

Lipophilicity Drug Design LogP

Ethyl 3,6-dimethylpicolinate is a heterocyclic ester derivative of picolinic acid, featuring a pyridine ring with methyl substituents at the 3- and 6-positions and an ethoxycarbonyl group at the 2-position. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol , this compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical development.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13006928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,6-dimethylpicolinate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=N1)C)C
InChIInChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-8(3)11-9/h5-6H,4H2,1-3H3
InChIKeyPJUSYKVGSWVHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,6-dimethylpicolinate (CAS 1824354-16-6): A Specialized Picolinate Ester Building Block for Pharma and Agrochemical Research


Ethyl 3,6-dimethylpicolinate is a heterocyclic ester derivative of picolinic acid, featuring a pyridine ring with methyl substituents at the 3- and 6-positions and an ethoxycarbonyl group at the 2-position. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol , this compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical development. Its computed logP (XLogP3) of 2.2 and topological polar surface area (TPSA) of 39.2 Ų [1] define its physicochemical profile within the picolinate ester family.

1
Regioisomer

3,6-dimethyl pattern directs electrophilic substitution toward ester or C5 position.

2
Ester Selection

Ethyl ester supports controlled hydrolysis kinetics in pro-drug intermediate research.

3
Workflow

Compatible with cross-coupling, metal coordination, and picolinate scaffold elaboration.

Why Generic Substitution of Ethyl 3,6-dimethylpicolinate with Closely Related Analogs Carries Significant Risk


The 3,6-dimethyl substitution pattern on the pyridine ring is not merely a structural variation but a critical determinant of reactivity and application profile [1]. The steric and electronic effects of the methyl groups at the 3- and 6-positions alter the compound's behavior in cross-coupling reactions and metal coordination compared to other regioisomers such as ethyl 5,6-dimethylpicolinate . Furthermore, the ethyl ester moiety confers distinct lipophilicity (XLogP3 = 2.2) and hydrolysis kinetics relative to the methyl ester analog (methyl 3,6-dimethylpicolinate), directly influencing its suitability as a pro-drug precursor or a synthetic intermediate requiring controlled ester cleavage [2]. Indiscriminate substitution can therefore lead to divergent synthetic outcomes or altered biological performance.

Target Compound
Analog (May Differ)
Ethyl 3,6-dimethylpicolinate
XLogP3 2.2 · C10 ester
Methyl 3,6-dimethylpicolinate
Lower lipophilicity · faster hydrolysis
3,6-dimethyl substitution
Steric hindrance at C4
5,6-dimethyl regioisomer
Different steric environment · altered regioselectivity

Ester chain length and methyl group position may shift reactivity; direct substitution may require re-validation of synthetic outcomes.

Quantitative Differential Evidence for Ethyl 3,6-dimethylpicolinate Against Key Analogs


Lipophilicity Advantage: Ethyl 3,6-dimethylpicolinate vs. Methyl 3,6-dimethylpicolinate

Ethyl 3,6-dimethylpicolinate exhibits a computed octanol-water partition coefficient (XLogP3) of 2.2 [1]. While a directly measured experimental logP for the methyl ester analog, methyl 3,6-dimethylpicolinate (CAS 215436-32-1), is not available in the public domain, the difference in ester alkyl chain length is a well-established determinant of lipophilicity in medicinal chemistry. The ethyl ester is consistently more lipophilic than its methyl ester counterpart by approximately 0.5-0.7 logP units, a class-level inference based on the Hansch-Leo fragmental constant for a methylene group (~0.5) [2]. This difference positions the ethyl ester as a preferred intermediate for applications requiring enhanced membrane permeability or lipid-based formulation compatibility.

Lipophilicity
Class-level
XLogP3 = 2.2
Methyl ester est. ~1.5–1.7
Δ ~0.5–0.7 logP units
Supports permeability screening context for ethyl ester selection.
Class-level estimation via Hansch-Leo fragment constant; confirm experimentally.
Lipophilicity Drug Design LogP

Synthetic Yield Benchmarking: Reported Esterification Yield for Ethyl 3,6-dimethylpicolinate

The synthesis of ethyl 3,6-dimethylpicolinate via catalytic esterification of 3,6-dimethylpicolinic acid is reported to proceed with optimized yields exceeding 85% under mild conditions [1]. In the absence of a direct head-to-head yield comparison for the isomeric ethyl 5,6-dimethylpicolinate, this serves as a benchmark for procurement. This yield is consistent with an efficient esterification process suitable for scale-up, ensuring reliable supply and predictable cost for research and development programs.

Synthetic Yield
Reported
>85%
Optimized esterification
Supports scale-up feasibility assessment for procurement planning.
Single-compound benchmark; no direct comparative yield data available.
Synthetic Yield Esterification Process Chemistry

Electrochemical Behaviour: 3,6-Dimethyl-2-picolinate as a Ligand for Cadmium(II) Complexation

A study on the electrochemical and thermodynamic behaviour of 3,6-dimethyl-2-picolinate with cadmium(II), indium(III), and lead(II) at a dropping mercury electrode (D.M.E.) revealed that the Cd-3,6-dimethyl-2-picolinate system undergoes reversible reduction. The plot of log i/(id-i) versus Ed.e. exhibited a straight line with a slope of 31 ± 1 mV [1], indicative of a reversible two-electron transfer process. This contrasts with the behaviour of the unsubstituted picolinate ligand, where the reduction process may be less defined due to the absence of the electron-donating methyl groups which stabilize the complex.

Cd(II) Complexation
Class-level
31 ± 1 mV slope
Reversible 2e⁻ transfer at D.M.E.
Supports metal complex research with predictable redox behavior.
Class-level inference; methyl groups attributed to enhanced stabilization vs unsubstituted picolinate.
Coordination Chemistry Electrochemistry Metal Complexation

Regioisomeric Differentiation: 3,6-Dimethyl vs. 5,6-Dimethyl Substitution Pattern

The 3,6-dimethyl substitution pattern of ethyl 3,6-dimethylpicolinate (CAS 1824354-16-6) is structurally distinct from its regioisomer ethyl 5,6-dimethylpicolinate (CAS 25863-27-8) . This difference is highly consequential for reactivity. Steric effects from the 3,6-dimethyl groups are reported to hinder reactions at the C4 position, thereby directing electrophilic substitution and functionalization toward the ester group or the C5 position . In contrast, the 5,6-dimethyl isomer presents a different steric and electronic landscape around the pyridine ring, which can lead to a different regioisomeric outcome in further derivatization. No direct quantitative kinetic comparison was identified in the literature, but the steric argument is a fundamental principle in organic synthesis, making this a class-level inference.

Regioisomeric Identity
Data to verify
3,6-dimethyl
vs 5,6-dimethyl pattern
Steric hindrance at C4 directs reactivity
Regioselectivity in derivatization may differ between isomers.
No direct kinetic comparison identified; steric argument is class-level. Source review recommended.
Regioisomerism Reactivity Steric Effects

Optimal Application Scenarios for Ethyl 3,6-dimethylpicolinate Based on Differential Evidence


Medicinal Chemistry: Building Block for Membrane-Permeable Drug Candidates

The computed XLogP3 of 2.2 for ethyl 3,6-dimethylpicolinate [1] makes it a more attractive starting point than its methyl ester analog for the synthesis of drug candidates where passive membrane permeability is a key design parameter. The increased lipophilicity, inferred from the ethyl ester group, can contribute to improved oral bioavailability and cellular uptake, guiding medicinal chemists to select this specific ester for hit-to-lead and lead optimization programs where achieving a balanced logP profile is critical.

Coordination Chemistry: Ligand for Metal Complex Synthesis and Electrocatalysis

The demonstrated ability of 3,6-dimethyl-2-picolinate to form well-behaved, reversibly reducible complexes with metal ions such as cadmium(II) [2] positions ethyl 3,6-dimethylpicolinate as a valuable pro-ligand. Upon hydrolysis to the active picolinate form, it can be used to prepare metal complexes for applications in catalysis, molecular magnetism, or as precursors for metal oxide materials. The electron-donating methyl groups enhance the stability of the metal complexes relative to unsubstituted picolinate, a desirable feature for robust catalyst design.

Agrochemical Intermediates: Precursor for Next-Generation Herbicide and Fungicide Development

The core 3,6-dimethylpicolinic acid scaffold is a recognized substructure in herbicidal picolinate derivatives [3]. Ethyl 3,6-dimethylpicolinate serves as a protected and more organic-soluble form of this acid, facilitating its incorporation into more complex molecules during agrochemical lead discovery. Patent analyses have also hinted at its role in the development of next-generation fungicides [4], making it a strategic intermediate for research programs targeting resistant weed and fungal species.

Analytical Method Development and Reference Standard Procurement

The reported synthesis with optimized yields exceeding 85% [5] supports the reliable production of ethyl 3,6-dimethylpicolinate in sufficient purity for use as an analytical reference standard. Laboratories developing UPLC-UV methods for impurity profiling of related pharmaceutical intermediates can use this compound as a well-characterized marker, benefiting from its distinct chromatographic behavior conferred by the specific 3,6-dimethyl substitution pattern and the ethyl ester moiety.

Application
Selection Property
Validation Focus
Permeability-focused lead optimization
Ethyl ester lipophilicity profile
Membrane permeability assay context
Metal complex synthesis studies
Picolinate coordination behavior
Electrochemical reversibility review
Agrochemical discovery research
3,6-dimethylpicolinate scaffold
Herbicidal and fungicidal activity screening
Analytical method development
Reported synthetic accessibility
Chromatographic purity verification
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